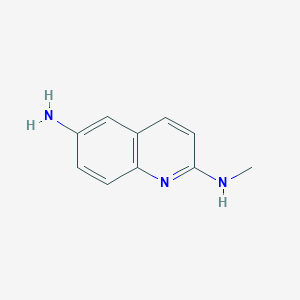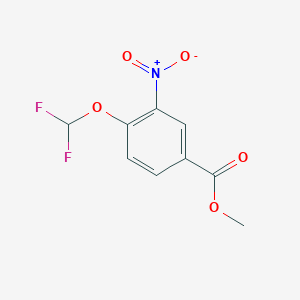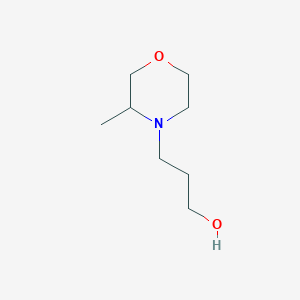
3-(3-Methylmorpholin-4-yl)propan-1-ol
Vue d'ensemble
Description
“3-(3-Methylmorpholin-4-yl)propan-1-ol”, also known as MMP, is a chemical compound. It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(3-Methylmorpholin-4-yl)propan-1-ol” is represented by the formula C8H17NO2 . This indicates that it contains 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Applications De Recherche Scientifique
Antimicrobial and Antiradical Activity
Research has highlighted the synthesis of compounds structurally related to "3-(3-Methylmorpholin-4-yl)propan-1-ol" and their evaluation for antimicrobial and antiradical activities. These studies have found that some derivatives exhibit antimicrobial activity against human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, as well as antioxidant activity, suggesting their potential application in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
Anticancer Activity
Further investigations have been conducted into the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. Certain derivatives demonstrated promising inhibitory potency and anticancer effects, highlighting their potential in cancer therapy development (Sharma et al., 2010).
Catalysis
Ionic liquid-based Ru(II)–phosphinite compounds, including derivatives of "3-(3-Methylmorpholin-4-yl)propan-1-ol," have shown excellent catalytic efficiency in the transfer hydrogenation of various ketones. These findings underscore the utility of such compounds in catalytic processes, offering high conversions and short reaction times (Aydemir et al., 2014).
Molecular Interactions
Studies on the molecular interactions of N-methyl aniline with alcohols, including propan-1-ol/propan-2-ol, have provided insights into the behavior of these mixtures at various temperatures and mole fractions. Such research aids in understanding the fundamental interactions at play in solutions, which could have implications for the design of new materials and the development of industrial processes (Krishna & Mohan, 2012).
Radical Generation and Interaction
Research on radicals derived from N-methylmorpholine-N-oxide (NMMO), closely related to "3-(3-Methylmorpholin-4-yl)propan-1-ol," has identified major radical species in reaction mixtures, providing valuable information for the understanding of radical generation and interaction mechanisms. This knowledge is crucial for applications in synthetic chemistry and materials science (Rosenau et al., 2002).
Safety and Hazards
The safety information available indicates that “3-(3-Methylmorpholin-4-yl)propan-1-ol” may be hazardous. The hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
3-(3-methylmorpholin-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8-7-11-6-4-9(8)3-2-5-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJNQHGVPMDJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylmorpholin-4-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Pentan-3-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461230.png)

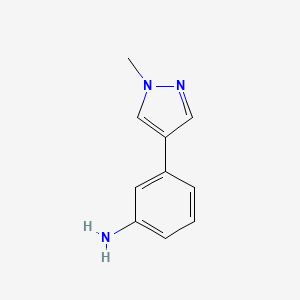
![5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1461236.png)
![6-Oxo-1-[(propylcarbamoyl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1461237.png)
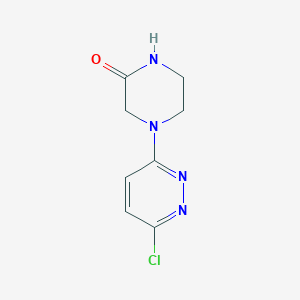
![[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine](/img/structure/B1461241.png)
![(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B1461243.png)
![2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1461244.png)
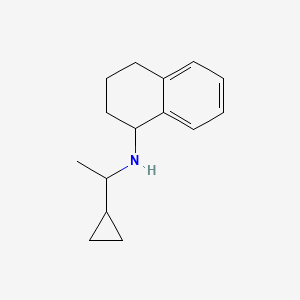
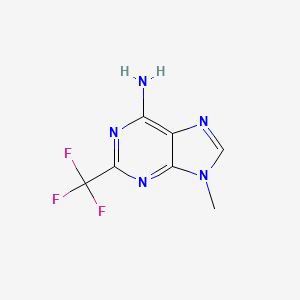
![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)
